molecular formula C3H7NO<br>C3H7NO<br>HCON(CH3)2 B166413 N,N-Dimethylformamide CAS No. 68-12-2

N,N-Dimethylformamide

Cat. No.: B166413
CAS No.: 68-12-2
M. Wt: 73.09 g/mol
InChI Key: ZMXDDKWLCZADIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethylformamide is an organic compound with the chemical formula (CH₃)₂NC(O)H. It is a colorless liquid that is miscible with water and most organic solvents. This compound is widely used in chemical reactions as a polar aprotic solvent, which means it does not donate hydrogen atoms in reactions. It is known for its high boiling point and low evaporation rate, making it an excellent solvent for a variety of chemical processes .

Mechanism of Action

Target of Action

Dimethylformamide (DMF) is an organic compound that is primarily used as a solvent in various chemical reactions . It is known to interact with several targets in the body. For instance, it has been reported to interact with Chymotrypsin-like elastase family member 1 and Renin in humans . The liver is also a significant target organ for DMF, with increased activities of liver-specific enzymes observed upon exposure .

Mode of Action

DMF is known to play multiple roles in organic chemistry. It can act as a reagent, a catalyst, and a stabilizer . As a solvent, it is particularly useful in organic reactions involving polar species, such as SN2 reactions . The interaction of DMF with its targets often results in changes in the biochemical pathways within the organism.

Biochemical Pathways

DMF is involved in the degradation of C1 compounds, many of which are well-known pollutants and toxic to the environment . Certain bacteria have evolved pathways to break down DMF and use them as a carbon and nitrogen source for growth . The structure of DMFase, an enzyme that breaks down DMF, provides a molecular basis for its stability, substrate specificity, and catalysis .

Pharmacokinetics

DMF is readily absorbed after oral or dermal exposure and after inhalation of the substance. It is then rapidly and uniformly distributed in the organism . In the liver, the substance is metabolized by microsomal enzymes. The main urinary metabolite is N-hydroxymethyl-N-methylformamide (HMMF) .

Result of Action

The primary result of DMF’s action is its effect on the liver. Increased serum concentrations of liver-specific enzymes, such as alkaline phosphatase (AP), the transaminases aspartate aminotransferase (AST) and alanine aminotransferase (ALT), are detectable in humans . This indicates that DMF can cause liver damage upon exposure.

Action Environment

The action of DMF can be influenced by various environmental factors. For instance, the presence of other chemicals can affect the efficacy and stability of DMF. It is also worth noting that DMF is a high boiling point polar (hydrophilic) non-protonic solvent, which means it can promote SN2 reaction mechanisms . This property makes it particularly useful in a variety of industrial applications.

Biochemical Analysis

Biochemical Properties

Dimethylformamide plays a significant role in biochemical reactions due to its ability to dissolve a wide range of compounds. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that would otherwise be challenging to achieve. For instance, dimethylformamide is known to induce the production of cellulase enzymes in the filamentous fungus Trichoderma reesei by activating phospholipase C and triggering a cytosolic calcium burst . This interaction highlights the compound’s ability to influence enzyme activity and cellular signaling pathways.

Cellular Effects

Dimethylformamide affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, dimethylformamide induces the production of cellulase in Trichoderma reesei by increasing cell permeability and activating calcium signaling pathways . Additionally, dimethylformamide has been reported to cause liver injury in animal models, indicating its potential hepatotoxic effects .

Molecular Mechanism

The molecular mechanism of dimethylformamide involves its interaction with biomolecules at the molecular level. Dimethylformamide can act as a reagent, catalyst, and stabilizer in various chemical reactions . It forms complexes with electron-deficient aromatic rings, leading to charge transfer interactions that stabilize reaction intermediates . Additionally, dimethylformamide can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dimethylformamide can change over time. The compound is relatively stable under standard conditions but can degrade in the presence of strong acids or bases . Long-term exposure to dimethylformamide has been associated with chronic liver injury in animal models, indicating potential long-term effects on cellular function . The stability and degradation of dimethylformamide are crucial factors to consider in experimental designs.

Dosage Effects in Animal Models

The effects of dimethylformamide vary with different dosages in animal models. At lower doses, dimethylformamide can induce specific biochemical reactions, such as the production of cellulase enzymes . At higher doses, it can cause toxic effects, including liver injury and other adverse health outcomes . Understanding the dosage-dependent effects of dimethylformamide is essential for its safe and effective use in research and industrial applications.

Metabolic Pathways

Dimethylformamide is involved in various metabolic pathways, particularly in microorganisms capable of degrading the compound. For example, Paracoccus sp. strain DMF can utilize dimethylformamide as a carbon and nitrogen source, breaking it down through specific metabolic pathways . These pathways involve enzymes such as dimethylformamidase, which catalyzes the initial degradation steps, leading to the formation of intermediates that enter the tricarboxylic acid cycle .

Transport and Distribution

Within cells and tissues, dimethylformamide is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its small size and polarity . Additionally, dimethylformamide may interact with transport proteins and binding proteins that facilitate its movement within the cellular environment . The distribution of dimethylformamide within tissues can influence its overall biochemical effects.

Subcellular Localization

Dimethylformamide’s subcellular localization can affect its activity and function. The compound can localize to specific cellular compartments, such as the cytoplasm and organelles, where it interacts with target biomolecules . The presence of targeting signals or post-translational modifications may direct dimethylformamide to particular subcellular locations, influencing its biochemical interactions and effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethylformamide can be synthesized through several methods. One common method involves the reaction of dimethylamine with carbon monoxide in the presence of a catalyst. Another method involves the reaction of dimethylamine with formic acid. The reaction conditions typically require controlled temperatures and pressures to ensure high yields and purity .

Industrial Production Methods: In industrial settings, this compound is produced on a large scale using similar methods. The process often involves the continuous reaction of dimethylamine with carbon monoxide under high pressure and temperature. The product is then purified through distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylformamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is also involved in formylation, amination, and cyanation reactions .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N-Dimethylformamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

    N,N-Dimethylacetamide: Similar to N,N-Dimethylformamide, this compound is also a polar aprotic solvent used in organic synthesis.

    Dimethyl sulfoxide: Another polar aprotic solvent, dimethyl sulfoxide is known for its ability to dissolve both polar and nonpolar compounds.

Uniqueness: this compound is unique due to its ability to act as a solvent, reagent, and catalyst in various chemical reactions. Its low evaporation rate and high boiling point make it particularly useful in industrial applications where prolonged reaction times are required .

Properties

IUPAC Name

N,N-dimethylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO/c1-4(2)3-5/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXDDKWLCZADIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO, Array
Record name N,N-DIMETHYLFORMAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3271
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N,N-DIMETHYLFORMAMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0457
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6020515
Record name N,N-Dimethylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

73.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

N,n-dimethylformamide appears as a water-white liquid with a faint fishy odor. Flash point 136 °F. Slightly less dense than water. Vapors heavier than air. Toxic by inhalation or skin absorption. May irritate eyes., Dry Powder; Liquid, Colorless to pale-yellow liquid with a faint, amine-like odor; [NIOSH], Liquid, COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colorless to pale-yellow liquid with a faint, amine-like odor.
Record name N,N-DIMETHYLFORMAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3271
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Formamide, N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethylformamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/463
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name N,N-Dimethylformamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001888
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name N,N-DIMETHYLFORMAMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0457
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIMETHYLFORMAMIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/481
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Dimethylformamide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0226.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

300 to 313 °F at 760 mmHg (NTP, 1992), 152.8 °C, BP: 76 °C at 39 mm Hg; 25 °C at 3.7 mm Hg, 153 °C, 307 °F
Record name N,N-DIMETHYLFORMAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3271
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N,N-dimethylformamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01844
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N,N-DIMETHYLFORMAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/78
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N,N-DIMETHYLFORMAMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0457
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIMETHYLFORMAMIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/481
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Dimethylformamide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0226.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

153 °F (NTP, 1992), 58 °C, closed cup, 67 °C (open cup); 58 °C (Closed cup), 136 °F (58 °C), 58 °C c.c., 136 °F
Record name N,N-DIMETHYLFORMAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3271
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dimethylformamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/463
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name N,N-DIMETHYLFORMAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/78
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N,N-DIMETHYLFORMAMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0457
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIMETHYLFORMAMIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/481
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Dimethylformamide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0226.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Miscible with water and most common organic solvents, Miscible with ethanol, ethyl ether, acetone, benzene; slightly soluble in ligroin, 1000000 mg/L at 25 °C, Solubility in water: miscible, Miscible
Record name N,N-DIMETHYLFORMAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3271
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N,N-dimethylformamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01844
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N,N-DIMETHYLFORMAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/78
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N,N-Dimethylformamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001888
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name N,N-DIMETHYLFORMAMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0457
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Dimethylformamide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0226.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.95 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9445 at 25 °C/4 °C, Relative density (water = 1): 0.95, 0.95
Record name N,N-DIMETHYLFORMAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3271
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N,N-DIMETHYLFORMAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/78
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N,N-DIMETHYLFORMAMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0457
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIMETHYLFORMAMIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/481
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Dimethylformamide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0226.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

2.51 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.51 (Air= 1), Relative vapor density (air = 1): 2.5, 2.51
Record name N,N-DIMETHYLFORMAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3271
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N,N-DIMETHYLFORMAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/78
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N,N-DIMETHYLFORMAMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0457
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIMETHYLFORMAMIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/481
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

3.7 mmHg at 77 °F ; 2.7 mmHg at 68 °F (NTP, 1992), 3.87 [mmHg], 3.87 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.49, 3 mmHg
Record name N,N-DIMETHYLFORMAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3271
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dimethylformamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/463
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name N,N-DIMETHYLFORMAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/78
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N,N-DIMETHYLFORMAMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0457
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIMETHYLFORMAMIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/481
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Dimethylformamide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0226.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Mechanism of Action

N,N-Dimethylformamide (DMF) is an organic solvent extensively used in industries such as synthetic leather, fibers and films, and induces liver toxicity and carcinogenesis. Despite a series of experimental and clinical reports on DMF-induced liver failure, the mechanism of toxicity is yet unclear. This study investigated whether DMF in combination with a low dose of hepatotoxicant enhances hepatotoxicity, and if so, on what mechanistic basis. Treatment of rats with either DMF (50-500 mg/kg/day, for 3 days) or a single low dose of CCl(4) (0.2mL/kg) alone caused small increases in plasma transaminases and lactate dehydrogenase activities. However, combinatorial treatment of DMF with CCl(4) markedly increased blood biochemical changes. Histopathology confirmed the synergism in hepatotoxicity. Moreover, DMF+CCl(4) caused PARP cleavage and caspase-3 activation, but decreased the level of Bcl-xL, all of which confirmed apoptosis of hepatocytes. Consistently, DMF+CCl(4) treatment markedly increased lipid peroxidation. By contrast, treatment of DMF in combination with lipopolysaccharide, acetaminophen or d-galactosamine caused no enhanced hepatotoxicity. Given the link between endoplasmic reticulum (ER) dysfunction and cell death, ER stress response was monitored after DMF and/or CCl(4) treatment. Whereas either DMF or CCl(4) treatment alone marginally changed the expression levels of glucose-regulated protein 78 and 94 and phosphorylated PKR-like ER-localized eIF2alpha kinase, concomitant treatment with DMF and CCl(4) synergistically induced them with increases in glucose-regulated protein 78 and C/EBP homologous protein mRNAs. /These/ results demonstrate that DMF treatment in combination with CCl(4) synergistically increases hepatocyte death, which may be associated with the induction of severe ER stress.
Record name N,N-DIMETHYLFORMAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/78
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

Water (0.05%), dimethylamine (15 ppm), formic acid (20 ppm), iron (0.05 ppm)
Record name N,N-DIMETHYLFORMAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/78
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless to very slightly yellow liquid, Water-white liquid

CAS No.

68-12-2
Record name N,N-DIMETHYLFORMAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3271
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dimethylformamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylformamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-dimethylformamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01844
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N,N-DIMETHYLFORMAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5356
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Dimethylformamide
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/nn-dimethylformamide-results-aegl-program
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name Formamide, N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Dimethylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethylformamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.617
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-DIMETHYLFORMAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8696NH0Y2X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N,N-DIMETHYLFORMAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/78
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N,N-Dimethylformamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001888
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name N,N-DIMETHYLFORMAMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0457
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIMETHYLFORMAMIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/481
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Formamide, N,N-dimethyl-
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/LQ200B20.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-78 °F (NTP, 1992), -60.3 °C, -60.4 °C, -61 °C, -78 °F
Record name N,N-DIMETHYLFORMAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3271
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N,N-dimethylformamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01844
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N,N-DIMETHYLFORMAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/78
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N,N-Dimethylformamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001888
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name N,N-DIMETHYLFORMAMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0457
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIMETHYLFORMAMIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/481
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Dimethylformamide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0226.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethylformamide
Reactant of Route 2
Reactant of Route 2
N,N-Dimethylformamide
Reactant of Route 3
N,N-Dimethylformamide
Reactant of Route 4
N,N-Dimethylformamide
Reactant of Route 5
N,N-Dimethylformamide
Reactant of Route 6
Reactant of Route 6
N,N-Dimethylformamide
Customer
Q & A

Q1: What is the molecular formula and weight of Dimethylformamide?

A1: Dimethylformamide has the molecular formula C3H7NO and a molecular weight of 73.09 g/mol.

Q2: How can Dimethylformamide be identified spectroscopically?

A2: Dimethylformamide can be characterized using various spectroscopic techniques. For example, infrared (IR) spectroscopy can identify the presence of specific functional groups like C=O and N-CH3. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. []

Q3: Is Dimethylformamide a suitable solvent for reactions involving polystyryl radicals?

A3: Yes, Dimethylformamide can be used as a solvent in such reactions. Research has investigated the kinetics of polymerization reactions involving polystyryl radicals and copper complexes in Dimethylformamide. []

Q4: How does the polarity of Dimethylformamide affect its use as a solvent in polymerization reactions?

A4: Dimethylformamide's polarity plays a significant role in polymerization reactions. Research has shown that increasing the dielectric constant of the reaction medium, by adding Dimethylformamide to a less polar solvent like tetrahydrofuran, can increase the polymerization rate and molecular weight of the resulting polymer. []

Q5: Are there alternative solvents to Dimethylformamide for specific applications, and how do their properties compare?

A5: Yes, alternatives exist depending on the specific application. For instance, N-methyl-2-pyrrolidone (NMP) has been investigated as a solvent for terephthaldialdehyde, showing comparable solubility to Dimethylformamide. [] Selecting the optimal solvent requires considering factors like solubility, reactivity, and safety. []

Q6: Can Dimethylformamide be used in the synthesis of thioamides, and what is its role in the reaction?

A6: Yes, Dimethylformamide can act as a precursor for dimethylamine, a key intermediate in thioamide synthesis. This method offers an efficient and improved route for producing thioamides in excellent yields. []

Q7: How does Dimethylformamide contribute to the synthesis of silver nanoparticles?

A7: Dimethylformamide can act as both a solvent and a reducing agent in the synthesis of silver nanoparticles. This eliminates the need for an additional reducing agent, simplifying the process. []

Q8: How does the concentration of stabilizing agents like Laprol 5003 affect the stability of metal nanoparticles synthesized in Dimethylformamide?

A8: Increasing the concentration of Laprol 5003 beyond a certain threshold significantly enhances the stability of silver and palladium nanoparticles in Dimethylformamide by increasing their aggregation time. This highlights the importance of stabilizer concentration in controlling nanoparticle stability. []

Q9: Have computational methods been used to study reactions involving Dimethylformamide?

A9: Yes, density functional theory (DFT) calculations have been employed to elucidate the mechanism of ruthenium-catalyzed hydrocarbamoylative cyclization reactions involving Dimethylformamide. These calculations provided insights into the reaction pathway and intermediates involved. []

Q10: What are the potential health effects of Dimethylformamide exposure in occupational settings?

A10: Research has shown that occupational exposure to Dimethylformamide can lead to various health issues, particularly liver damage. [, , , ]

Q11: Can biomarkers be used to monitor Dimethylformamide exposure in workers?

A11: Yes, urinary N-methylformamide (NMF) levels have been identified as a potential biomarker for Dimethylformamide exposure in occupational settings. [, ]

Q12: What safety measures are crucial when handling Dimethylformamide in a laboratory or industrial setting?

A12: Due to its potential toxicity, handling Dimethylformamide requires strict adherence to safety regulations. This includes using appropriate personal protective equipment, ensuring adequate ventilation, and proper waste disposal. [, ]

Q13: How does Dimethylformamide influence calcium transport in biological systems?

A13: Studies have shown that Dimethylformamide can disrupt calcium homeostasis in rat kidney cells by affecting calcium uptake and release in mitochondria and microsomes. []

Q14: Has Dimethylformamide been used in the development of materials with unique optical properties?

A14: Yes, Dimethylformamide has been utilized in the synthesis of zinc complexes that exhibit light-emitting properties, including white light emission. This highlights its potential in developing novel materials for optoelectronic applications. []

Q15: What is the environmental impact of Dimethylformamide, and are there strategies for its mitigation?

A15: Dimethylformamide can pose environmental risks. Research into its ecotoxicological effects and the development of sustainable practices, like recycling and proper waste management, are crucial to minimize its negative impact. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.